molecular formula C11H6N2O3 B3356495 6-Nitropyrrolo[1,2-a]indol-4-one CAS No. 66889-47-2

6-Nitropyrrolo[1,2-a]indol-4-one

Cat. No. B3356495
CAS RN: 66889-47-2
M. Wt: 214.18 g/mol
InChI Key: IUVRSMYQRMWOBE-UHFFFAOYSA-N
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Description

6-Nitropyrrolo[1,2-a]indol-4-one is a chemical compound with the molecular formula C11H6N2O3 . It is a part of the indole family, which is a significant class of heterocycles in organic synthesis, natural products, and drug discovery .


Synthesis Analysis

The synthesis of indole derivatives like 6-Nitropyrrolo[1,2-a]indol-4-one often involves multicomponent reactions. Some of the main synthetic approaches include condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines, three-component reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds, and condensation of cyclic enaminoketones and arylglyoxals in the presence of nucleophilic reagents .


Molecular Structure Analysis

The molecular structure of 6-Nitropyrrolo[1,2-a]indol-4-one is characterized by a pyrroloindole core, which is a significant structure motif in medicinal chemistry. The nonplanar structure of the cyclohexene moiety in an indole derivative promotes optimal binding to the active sites of enzymes and increases solubility .


Chemical Reactions Analysis

Indole derivatives are highly reactive towards classical electrophilic substitution reactions such as protonation, halogenation, alkylation, and acylation . The indole ring is highly reactive at its 3-position toward these reactions. Electrophilic substitution can be combined with inter- or intramolecular addition at C-2 .


Physical And Chemical Properties Analysis

6-Nitropyrrolo[1,2-a]indol-4-one has a molecular weight of 214.17700 and a density of 1.55g/cm3. It has a boiling point of 399.8ºC at 760 mmHg .

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives . This opens up new avenues for the production of indole from glucose or tryptophan by fermentation and the production of derived halogenated and oxygenated derivatives by microbial cell factories .

properties

IUPAC Name

6-nitropyrrolo[1,2-a]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6N2O3/c14-11-8-6-7(13(15)16)3-4-9(8)12-5-1-2-10(11)12/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUVRSMYQRMWOBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C3=C(C=C(C=C3)[N+](=O)[O-])C(=O)C2=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30317779
Record name 6-nitropyrrolo[1,2-a]indol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30317779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Nitropyrrolo[1,2-a]indol-4-one

CAS RN

66889-47-2
Record name NSC320490
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=320490
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-nitropyrrolo[1,2-a]indol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30317779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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